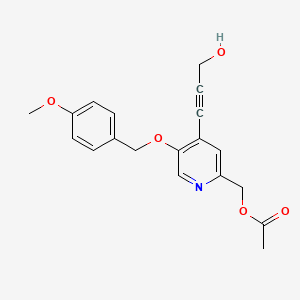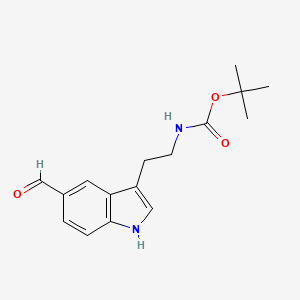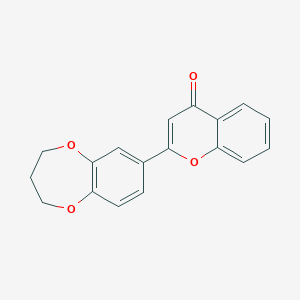
4H-1-Benzopyran-4-one, 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4H-chromen-4-one is a complex organic compound that features a unique fusion of benzo[b][1,4]dioxepin and chromenone structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4H-chromen-4-one typically involves the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with salicylaldehyde derivatives or 2-hydroxy-1-naphthaldehyde . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include quinones, reduced chromenones, and substituted derivatives with various functional groups.
科学研究应用
2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its cytotoxic activity against cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its antimicrobial activity is linked to its interaction with microbial cell membranes, leading to cell lysis . Additionally, the compound’s cytotoxic effects on cancer cells are mediated through the induction of apoptosis and inhibition of cell proliferation .
相似化合物的比较
Similar Compounds
- 3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-ylmethanamine
- 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid
Uniqueness
2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4H-chromen-4-one stands out due to its unique combination of benzo[b][1,4]dioxepin and chromenone structures, which confer distinct chemical and biological properties
属性
CAS 编号 |
116288-09-6 |
|---|---|
分子式 |
C18H14O4 |
分子量 |
294.3 g/mol |
IUPAC 名称 |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)chromen-4-one |
InChI |
InChI=1S/C18H14O4/c19-14-11-17(22-15-5-2-1-4-13(14)15)12-6-7-16-18(10-12)21-9-3-8-20-16/h1-2,4-7,10-11H,3,8-9H2 |
InChI 键 |
MYHSGGYVGAJQAA-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(C=C(C=C2)C3=CC(=O)C4=CC=CC=C4O3)OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


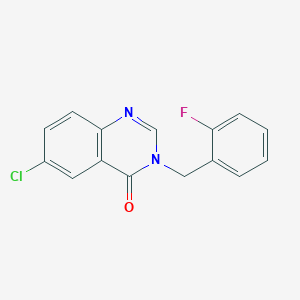
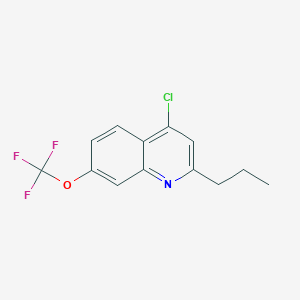

![2-[(4-Methoxynaphthalen-1-yl)methyl]benzoic acid](/img/structure/B11835427.png)



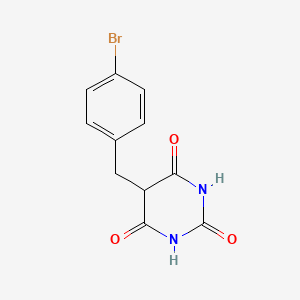
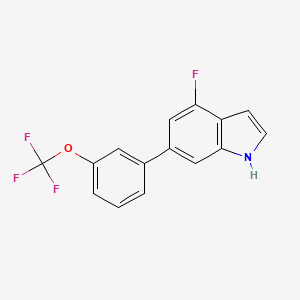
![N,N-Dimethyl-3-(6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propan-1-amine hydrochloride](/img/structure/B11835474.png)
![3-[2-[2-[2-[2-[2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B11835477.png)
